

Spectroscopic Profile of 3-Cyclopropyl-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclopropyl-2-methylpyridine

Cat. No.: B580523


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-cyclopropyl-2-methylpyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents a predictive and representative spectroscopic profile based on its chemical structure and data from analogous compounds. The experimental protocols detailed herein provide a robust framework for obtaining empirical data.

Molecular Structure

Chemical Formula: C₉H₁₁N Molecular Weight: 133.19 g/mol Structure:

Chemical structure of 3-Cyclopropyl-2-methylpyridine

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-cyclopropyl-2-methylpyridine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.30	d	1H	H6 (Pyridine)
~7.05	d	1H	H4 (Pyridine)
~7.40	dd	1H	H5 (Pyridine)
~2.50	s	3H	CH ₃
~1.90	m	1H	CH (Cyclopropyl)
~0.95	m	2H	CH ₂ (Cyclopropyl)
~0.65	m	2H	CH ₂ (Cyclopropyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~158.0	C2 (Pyridine)
~135.0	C3 (Pyridine)
~147.0	C6 (Pyridine)
~122.0	C4 (Pyridine)
~136.0	C5 (Pyridine)
~23.0	CH ₃
~15.0	CH (Cyclopropyl)
~9.0	CH ₂ (Cyclopropyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Aliphatic)
~1600, ~1580, ~1470	Strong	C=C and C=N stretching (Pyridine ring)
~1020	Medium	Cyclopropyl ring breathing
~800	Strong	C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
133	100	[M] ⁺ (Molecular Ion)
118	80	[M - CH ₃] ⁺
105	60	[M - C ₂ H ₄] ⁺ (from cyclopropyl)
91	40	[C ₇ H ₇] ⁺
78	30	[C ₅ H ₄ N] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **3-cyclopropyl-2-methylpyridine** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

¹H NMR Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 10 ppm

¹³C NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: As **3-cyclopropyl-2-methylpyridine** is expected to be a liquid at room temperature, a neat spectrum is obtained.^[1] A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.^{[1][2][3]}

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹

- Number of Scans: 32
- A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

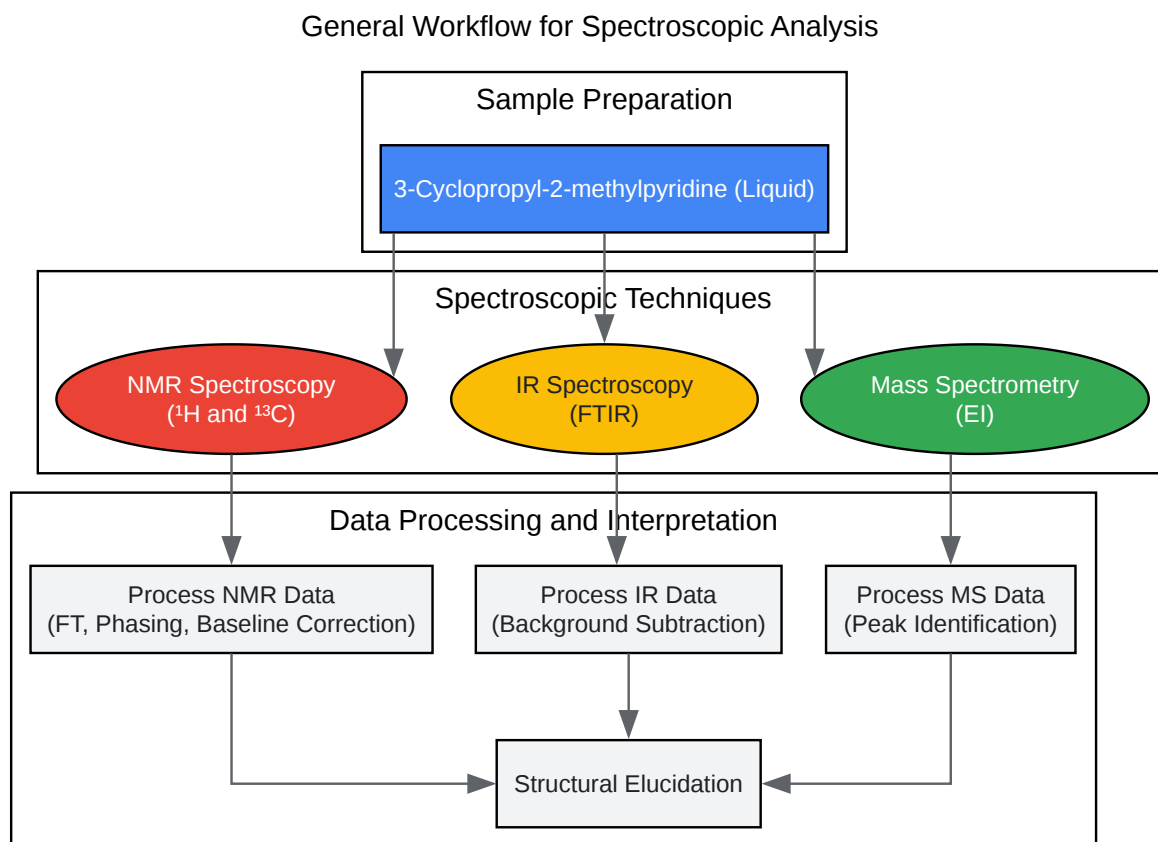
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
[4]

Parameters:

- Ionization Mode: Electron Ionization (EI)[4]
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **3-cyclopropyl-2-methylpyridine**.



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Caption: Workflow for Spectroscopic Analysis.

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